

Spectroscopic Profile of 2-Chloro-1,1-difluoroethane: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-1,1-difluoroethane

Cat. No.: B1223693

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2-Chloro-1,1-difluoroethane** (HCFC-142). The following sections detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining such spectra. This information is critical for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The spectroscopic data for **2-Chloro-1,1-difluoroethane** is summarized in the tables below, providing a quick reference for researchers.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of **2-Chloro-1,1-difluoroethane** by providing information about the chemical environment of its hydrogen, carbon, and fluorine nuclei.

Table 1: ^1H NMR Spectroscopic Data for **2-Chloro-1,1-difluoroethane**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
3.73	Triplet of triplets (tt)	$^3J_{HH} = 7.1$, $^3J_{HF} = 14.2$	CH ₂ Cl
5.95	Triplet of triplets (tt)	$^2J_{HF} = 56.5$, $^3J_{HH} = 7.1$	CHF ₂

Table 2: ¹³C NMR Spectroscopic Data for **2-Chloro-1,1-difluoroethane**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
46.1	Triplet (t)	$^2J_{CF} = 25.0$	CH ₂ Cl
116.5	Triplet (t)	$^1J_{CF} = 240.0$	CHF ₂

Table 3: ¹⁹F NMR Spectroscopic Data for **2-Chloro-1,1-difluoroethane**

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
-86.6	Triplet of doublets (td)	$^2J_{FH} = 56.5$, $^3J_{FH} = 14.2$	CHF ₂

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule through the absorption of infrared radiation, which excites molecular vibrations.

Table 4: IR Spectroscopic Data for **2-Chloro-1,1-difluoroethane**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2985	Medium	C-H stretch
1435	Medium	CH ₂ scissoring
1120	Strong	C-F stretch
880	Strong	C-F stretch
740	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Mass Spectrometry Data for **2-Chloro-1,1-difluoroethane**

m/z	Relative Intensity (%)	Assignment
102	15	[M+2] ⁺ (due to ³⁷ Cl isotope)
100	45	[M] ⁺ (Molecular ion, C ₂ H ₃ ³⁵ ClF ₂)
81	100	[M-F] ⁺
65	80	[CHFCI] ⁺
51	95	[CHF ₂] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation used.

NMR Spectroscopy

Sample Preparation: A solution of **2-Chloro-1,1-difluoroethane** (typically 5-25 mg) is prepared in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 8-16 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary.

¹⁹F NMR Acquisition: A one-dimensional fluorine NMR spectrum is acquired. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally required compared to ¹³C NMR. The spectral width should be set to encompass the expected chemical shift range for fluorinated organic compounds.

Infrared (IR) Spectroscopy

Sample Preparation: As **2-Chloro-1,1-difluoroethane** is a volatile liquid, the spectrum can be obtained using a gas cell or as a thin film between two infrared-transparent salt plates (e.g., NaCl or KBr).

- **Gas Cell:** The volatile liquid is introduced into an evacuated gas cell to a suitable pressure.
- **Thin Film:** A drop of the liquid is placed between two salt plates, which are then gently pressed together to form a thin film.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Acquisition: A background spectrum of the empty gas cell or clean salt plates is recorded first. The sample spectrum is then recorded over the mid-infrared range (typically 4000-400 cm⁻¹). The final spectrum is presented in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

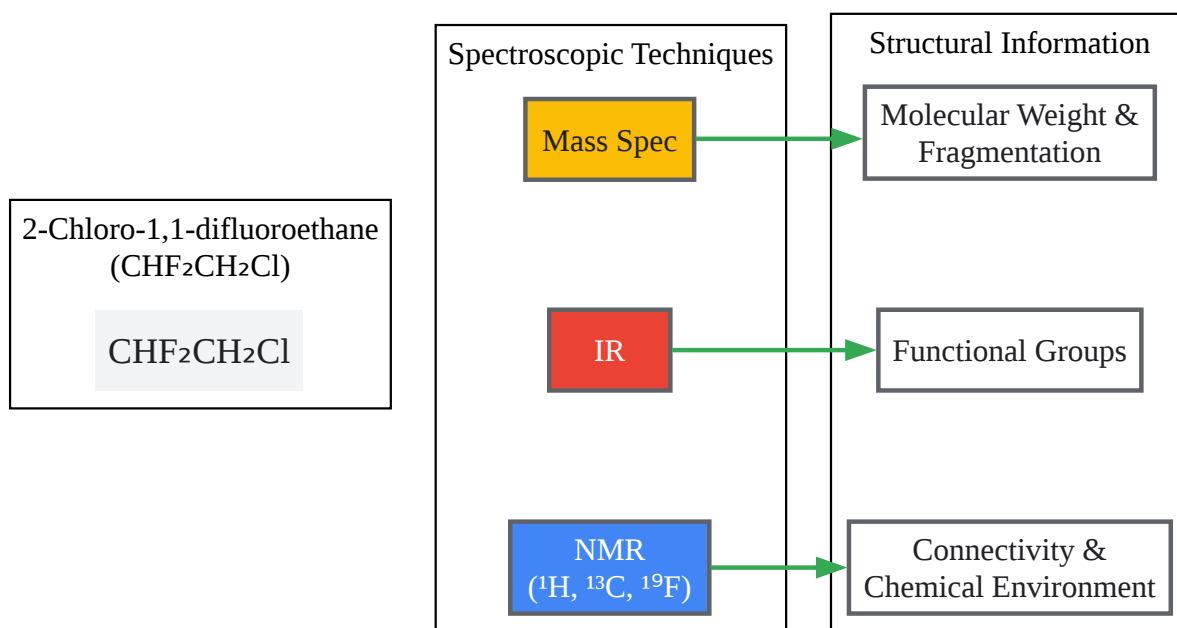
Sample Introduction: For a volatile compound like **2-Chloro-1,1-difluoroethane**, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities before entering the mass spectrometer.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of small organic molecules.

Acquisition: The sample is ionized by a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum.

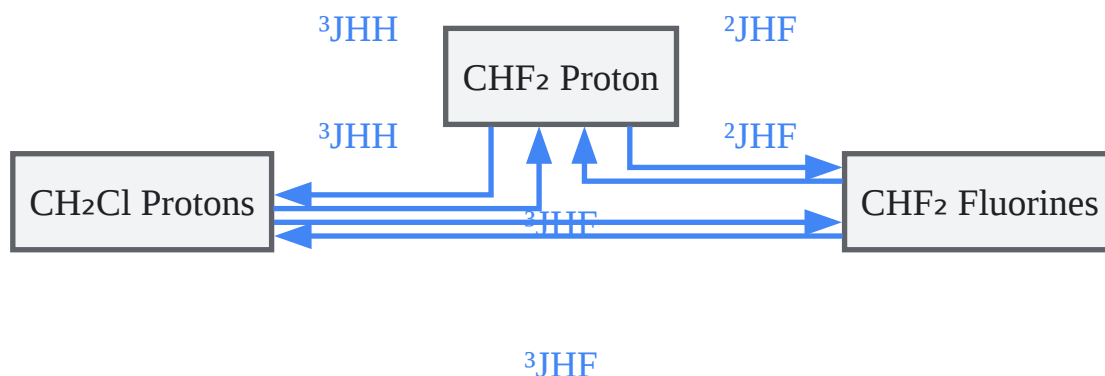
Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the structural information they provide for **2-Chloro-1,1-difluoroethane**.



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Caption: Spectroscopic techniques for structural elucidation.



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Caption: NMR coupling relationships in **2-Chloro-1,1-difluoroethane**.

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